Carboxyatractyloside is a natural product found in Coffea with data available.
Carboxyatractyloside
CAS No.: 33286-30-5
Cat. No.: VC0007869
Molecular Formula: C31H46K2O18S2
Molecular Weight: 849.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33286-30-5 |
---|---|
Molecular Formula | C31H46K2O18S2 |
Molecular Weight | 849.0 g/mol |
IUPAC Name | (1S,4R,7S,9R,10R,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid |
Standard InChI | InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/t16-,17+,18-,19+,20+,22-,23+,24-,25+,26-,29+,30-;;/m1../s1 |
Standard InChI Key | RWEZIQDTEROURZ-WWJHHVHBSA-N |
Isomeric SMILES | CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K].[K] |
SMILES | CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O |
Canonical SMILES | CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K].[K] |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Carboxyatractyloside is a diterpene glycoside with the molecular formula C31H46O18S2 . It represents a more potent analog of atractyloside, exhibiting approximately 10 times greater inhibitory potency . The compound has a complex structure featuring a diterpenoid core with glycoside and sulfate groups.
Physicochemical Properties
The key physicochemical properties of carboxyatractyloside are summarized in Table 1:
These properties indicate that carboxyatractyloside is a hydrophilic compound with significant hydrogen bonding capacity, which influences its biological interactions and distribution in tissues .
Natural Sources and Occurrence
Carboxyatractyloside occurs naturally in several plant species, with particular concentration in certain plant families that have been associated with livestock and human poisonings.
Plant Sources
The primary natural sources of carboxyatractyloside include:
-
Xanthium species (cockleburs), particularly Xanthium strumarium
-
Atractylis gummifera thistle, where it represents one of the main poisonous substances alongside atractyloside
-
Coffea arabica beans, with reported concentrations of 17.5-32 mg/kg in dried roasted beans
Cocklebur (Xanthium spp.) is considered among the most widely distributed invasive plants worldwide, contributing to the compound's global distribution and toxicity risk . The presence of carboxyatractyloside and related compounds in these plants is of particular concern as they may contaminate food sources during times of scarcity, leading to poisoning incidents .
Mechanism of Action
Carboxyatractyloside exhibits a highly specific mechanism of action centered on mitochondrial function and energy metabolism.
Cellular Consequences
The inhibition of the adenine nucleotide translocator by carboxyatractyloside leads to several significant cellular effects:
-
Blockage of oxidative phosphorylation, preventing ATP synthesis
-
Opening of the permeability transition pore (PTP), resulting in loss of mitochondrial membrane potential
Research has shown that carboxyatractyloside at low concentrations (0.075 μM) can render mitochondria susceptible to the opening of the non-specific pore by fatty acids such as oleate (5 μM) in a cyclosporin A-sensitive fashion . This suggests an additive action between carboxyatractyloside and oleate on the ADP/ATP carrier, potentially explaining some of the complex toxicological effects observed in poisoning cases .
Toxicology
Carboxyatractyloside is highly toxic to humans and animals, with well-documented poisoning cases resulting from accidental ingestion of plants containing this compound.
Toxic Effects
The toxic effects of carboxyatractyloside are primarily associated with its disruption of cellular energy metabolism and subsequent organ dysfunction . The compound induces:
Interestingly, in vitro studies have shown that proximal tubular cells are selectively sensitive to the compound, whereas other renal cell types demonstrate significant resistance . This differential sensitivity explains the pattern of organ damage observed in poisoning cases.
Symptoms of Poisoning
Poisoning by carboxyatractyloside is characterized by a progression of symptoms that reflect its impact on multiple organ systems:
Initial symptoms:
Severe poisoning may progress to:
Documented Poisoning Cases
Several significant poisoning incidents involving carboxyatractyloside have been documented:
-
The deaths of at least 19 people in Sylhet, Bangladesh during a period of food scarcity due to consumption of Xanthium plants containing the toxin
-
Multiple cases of livestock poisoning, including cattle and horses, following ingestion of plants containing carboxyatractyloside
Laboratory research has revealed that some livestock populations may instinctively avoid eating cocklebur while grazing, suggesting a potential evolutionary adaptation to avoid this toxic compound .
Analytical Methods and Research Applications
The detection, quantification, and research applications of carboxyatractyloside have evolved significantly, enabling both toxicological investigations and biochemical research.
Analytical Methods
A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of carboxyatractyloside and atractyloside in rat plasma . This method demonstrates:
-
Good linearity over a concentration range of 2-500 ng/mL for carboxyatractyloside
-
Acceptable precision and accuracy
-
No significant matrix effects, instability, or carryover
This analytical approach enables pharmacokinetic studies and toxicological investigations, particularly following oral administration of plant extracts containing these toxic compounds .
Laboratory Applications
In biochemical research, carboxyatractyloside serves as a valuable tool for studying mitochondrial function:
-
The compound is typically used at concentrations of 1-5 μM in experimental settings
-
Stock solutions are generally prepared at concentrations of 0.5-2 mM in water and stored at -20°C
-
Carboxyatractyloside is considered much more specific than atractyloside, requiring much lower concentrations for full inhibition (μM vs. mM range)
It is important to note that carboxyatractyloside appears to have limited permeability in intact cells and is therefore primarily applied in permeabilized cells/tissues or isolated mitochondria for research purposes .
Research Gaps and Future Directions
Despite extensive investigation, numerous aspects of carboxyatractyloside biology, toxicology, and potential applications remain to be fully elucidated.
Unresolved Questions
Several significant research gaps have been identified:
Taxonomic and Botanical Aspects
The plants producing carboxyatractyloside also require further investigation:
-
Unification of the Latin nomenclature of currently distinguished Xanthium species
-
Clarification of bur morphology status
-
Detailed description of true fruit (achene) characteristics
These botanical aspects are important for risk assessment and management of poisoning cases, particularly in regions where these plants are widespread.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume